3,6-Dimethyl-9H-carbazole
Description
Contextualization within Carbazole (B46965) Chemistry
The story of 3,6-Dimethyl-9H-carbazole is deeply rooted in the broader history of carbazole chemistry, which commenced in 1872 with the isolation of the parent compound, carbazole, from coal tar by Carl Graebe and Carl Glaser. This discovery paved the way for the exploration of carbazole derivatives. The systematic study of substituted carbazoles, including the dimethylated form, became a focal point in the 20th century as chemists sought to understand and manipulate these heterocyclic systems.
The development of synthetic methods to create specific substitution patterns on the carbazole ring was a crucial step. Early methods relied on classical organic reactions, but advancements in catalytic chemistry and a deeper understanding of reaction mechanisms have led to more sophisticated and efficient synthetic routes. For instance, Friedel-Crafts alkylation reactions using aluminum chloride as a catalyst have proven effective for introducing methyl groups at the desired 3 and 6 positions. Modern techniques also include the Ullmann coupling reaction and Tauber carbazole synthesis, which allow for the regioselective synthesis of 3,6-disubstituted-9H-carbazoles with high yields, making mass production economically viable. google.com
The placement of the methyl groups at the 3 and 6 positions is not arbitrary; it significantly influences the electronic distribution of the molecule, distinguishing it from other substitution patterns like the 2,7-dimethyl substitution. This specific arrangement enhances the electron-donating effects, a key characteristic for its applications.
Significance in Modern Materials Science and Organic Electronics
The unique electronic properties of this compound make it a valuable component in the development of advanced materials, particularly in the realm of organic electronics. tcichemicals.com Its electron-rich nature contributes to efficient hole-transport capabilities, a critical function in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells.
In OLEDs, carbazole derivatives, including this compound, are often used as host materials in the emissive layers due to their high triplet energy levels. vulcanchem.com The methyl groups on the carbazole core enhance the electron density, which in turn improves the charge-carrier mobility of the organic semiconductor. This leads to more efficient and stable OLED devices. smolecule.com
Furthermore, in the field of solar energy, a derivative of this compound, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), has been utilized as a hole-selective material in record-breaking perovskite/silicon tandem solar cells. acs.org This highlights the compound's role in advancing renewable energy technologies. The improved hole extraction facilitated by this material contributes to higher power conversion efficiencies. acs.org
Overview of Key Research Domains for this compound
The research applications of this compound and its derivatives are diverse and continue to expand. A primary focus of research is its use as a building block in the synthesis of more complex organic molecules and polymers. acs.org For instance, it serves as a key intermediate in the production of various carbazole derivatives used in organic light-emitting diodes.
Another significant area of investigation is in the development of new materials for organic electronic devices. tcichemicals.com Researchers are exploring how modifications to the this compound structure, such as the introduction of different functional groups, can tune its electronic and optical properties for specific applications. researchgate.net For example, polymers incorporating this compound units have been shown to be wide-band-gap materials that emit blue light and exhibit greater electrolytic stability. acs.org
The compound's fluorescent properties also make it a candidate for use in chemical sensing applications as a fluorescent probe. smolecule.com Additionally, its interactions with biological systems have opened up avenues for investigation in medicinal chemistry, although this is a less central area of its application compared to materials science. smolecule.commdpi.com
| Property | Value |
| Molecular Formula | C₁₄H₁₃N |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 5599-50-8 |
| Physical State | Solid at room temperature |
| Solubility | Moderately soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran |
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNACKJNPFWWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204559 | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-50-8 | |
| Record name | 3,6-Dimethylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethylcarbazole | |
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Synthetic Methodologies and Strategies for 3,6 Dimethyl 9h Carbazole and Its Derivatives
Established Synthetic Routes
The following sections detail prominent synthetic strategies for obtaining 3,6-Dimethyl-9H-carbazole and its derivatives.
The Ullmann coupling, or Ullmann condensation, is a classic method for forming carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds using a copper catalyst. In the context of carbazole (B46965) synthesis, it can be applied to form the central five-membered ring. A synthetic sequence for 3,6-disubstituted-9H-carbazoles involves an Ullmann coupling reaction as a key step. google.com For instance, a starting material like 2-bromo-4-methylaniline can undergo an acetylation followed by a copper-catalyzed Ullmann coupling reaction to form a biphenyl intermediate. google.comgoogle.com This biphenyl compound is then cyclized to yield the carbazole core. google.com
The reaction generally involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have improved the reaction's scope and efficiency. For the synthesis of carbazoles, this can involve an intramolecular cyclization of a suitably substituted 2-aminobiphenyl or an intermolecular coupling to build the biphenyl backbone first. semanticscholar.orgnih.govresearchgate.netresearchgate.net
Table 1: Example of Ullmann Coupling in a 3,6-Disubstituted Carbazole Synthesis Pathway
| Step | Starting Material | Reagents/Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 1 | 2-bromo-4-methylaniline | Acetic anhydride | N-(2-bromo-4-methylphenyl)acetamide | - | google.com |
| 2 | N-(2-bromo-4-methylphenyl)acetamide | Copper catalyst | N,N'-(5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)diacetamide | - | google.com |
The Tauber carbazole synthesis is a direct and effective method for creating the carbazole ring system via the acid-promoted cyclization of 2,2'-diaminobiphenyls at high temperatures. researchgate.netchempedia.info This reaction involves the elimination of ammonia to form the pyrrole ring fused to the two phenyl rings.
In a specific route to this compound, the key intermediate 5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diamine is subjected to the Tauber synthesis conditions. google.com The reaction is typically carried out using a strong acid, such as phosphoric acid, and a high-boiling solvent like diethylene glycol. google.comgoogle.com This method is advantageous for its regioselectivity, as the substitution pattern on the final carbazole is determined by the structure of the starting diaminobiphenyl. google.comresearchgate.net
Table 2: Tauber Synthesis for this compound
| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Source |
|---|
The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, one can start with the parent 9H-carbazole. A double Friedel-Crafts acylation is performed to introduce acetyl groups at the electron-rich 3 and 6 positions, yielding 3,6-diacetyl-9H-carbazole. rsc.org
The resulting diketone can then be reduced to the corresponding dimethyl derivative. Standard reduction methods, such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction, are effective for converting the carbonyl groups into methylene (in this case, methyl) groups. organic-chemistry.org This two-step process provides a reliable route to the target compound from a readily available starting material.
Table 3: Synthesis via Friedel-Crafts Acylation and Reduction
| Step | Starting Material | Reagents | Product | Source |
|---|---|---|---|---|
| 1 (Acylation) | 9H-Carbazole | Acetyl chloride, AlCl₃ | 3,6-Diacetyl-9H-carbazole | rsc.org |
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govwikipedia.orgacs.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. wikipedia.orgacsgcipr.org It can be employed to construct the carbazole nucleus through an intramolecular cyclization.
A synthetic strategy could involve a precursor such as a 2-amino-2'-halo-5,5'-dimethylbiphenyl. In the presence of a palladium catalyst, a suitable phosphine ligand, and a base, the intramolecular C-N coupling occurs to close the ring and form this compound. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.govwikipedia.org This method is highly efficient for accessing various substituted carbazoles. acs.orgnih.govresearchgate.net
Table 4: General Scheme for Intramolecular Buchwald-Hartwig Amination
| Starting Material Type | Catalyst System | Base | Product | Source |
|---|
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. derpharmachemica.commdpi.com It is a premier method for creating carbon-carbon bonds and is widely used to functionalize heterocyclic cores. researchgate.netnih.govnih.govresearchgate.net
To synthesize this compound using this method, a common approach is to start with a di-halogenated carbazole, such as 3,6-dibromo-9H-carbazole. This precursor can then undergo a double Suzuki coupling reaction with a methylating agent like methylboronic acid or a related organoboron reagent. semanticscholar.org The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and an appropriate solvent system. derpharmachemica.comsemanticscholar.org This strategy offers a modular and high-yielding route for introducing methyl groups onto the carbazole scaffold.
Table 5: Functionalization via Suzuki Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Product | Source |
|---|
Organometallic reagents, such as organolithium compounds and Grignard reagents, are fundamental tools in organic synthesis for forming C-C bonds. A direct route to this compound involves the reaction of a di-halogenated carbazole with an organometallic methylating agent.
A well-documented procedure uses the nickel-catalyzed cross-coupling (a Kumada-type coupling) of 3,6-dibromo-9-ethylcarbazole with methylmagnesium bromide (a Grignard reagent). orgsyn.org This reaction efficiently replaces the bromine atoms with methyl groups. The N-ethyl group can be introduced beforehand by alkylating commercially available 3,6-dibromocarbazole. orgsyn.org While a similar reaction using methyl lithium is plausible, the use of Grignard reagents in the presence of a nickel or palladium catalyst is a common and effective strategy. Although one patent describes a method using n-BuLi on 9H-carbazole as a conventional but less efficient and riskier approach, the cross-coupling method is more specific and controlled. google.com
Table 6: Synthesis via Organometallic Cross-Coupling
| Starting Material | Organometallic Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|
One-Step Synthetic Procedures
One-pot or domino reactions provide an efficient route to functionalized carbazoles by minimizing intermediate workup and purification steps. researchgate.net A notable one-pot, two-step procedure involves the reaction of o-iodoanilines with silylaryl triflates. This process begins with the formation of an N-arylated product, which is then cyclized in situ using a Palladium catalyst to yield the carbazole framework. beilstein-journals.org
Another effective one-pot domino strategy utilizes the Diels-Alder reaction. researchgate.net In this approach, in situ-generated vinylindoles react with dienophiles, like chalcones, in the presence of p-Toluenesulfonic acid (p-TsOH). researchgate.net The resulting tetrahydrocarbazole intermediate is then oxidized, often with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to produce the fully aromatized polyfunctionalized carbazole. researchgate.net
Additionally, a one-pot alkylation-elimination sequence has been reported for the N-vinylation of carbazole derivatives. The reaction of a carbazole with 1,2-dibromoethane can directly yield the N-vinyl product without isolating the intermediate bromoethyl derivative. nih.gov
Synthesis of Phosphine-Substituted Ligands
Carbazole-based phosphine ligands are significant in catalysis. A general method for their synthesis involves a multi-step process starting from a substituted carbazole. For instance, 9-(2-bromophenyl)-9H-carbazole derivatives can be used as precursors. psu.edu The synthesis proceeds via a substitution reaction where the carbazole precursor is dissolved in an organic solvent and treated with n-butyllithium followed by a disubstituted chlorophosphine. This method is noted for its mild reaction conditions and scalability. psu.edu
The synthesis of diphosphine pyrrole ligands, a related class of P,N-ligands, can be achieved through the condensation of pyrrole with formaldehyde and an amine to form a bis(diaminomethyl)pyrrole intermediate. This intermediate then reacts with diphenylphosphine (Ph₂PH) to yield the diphosphine ligand in high yields. researchgate.netnih.gov Another route involves a Mannich condensation reaction on diphenyl(dipyrrolyl)methane, followed by refluxing with diphenylphosphine in toluene. researchgate.netnih.gov These methods highlight common strategies for incorporating phosphine groups into heterocyclic frameworks.
Synthesis of Phospholane-Containing Carbazole Frameworks
Specific synthetic protocols for frameworks that directly integrate a phospholane ring with a this compound core are not extensively detailed in the surveyed literature. However, the synthesis of phospholane-containing ligands attached to other aromatic systems, such as pyridine, provides insight into potential strategies. The synthesis of pyridyl-containing phospholanes has been reported, leading to the formation of polynuclear luminescent copper(I) complexes. niscpr.res.in The development of such ligands often involves multi-step routes to construct the phospholane ring and then couple it to the heterocyclic scaffold. niscpr.res.innih.gov
Reflux Synthesis with Specific Reagents (e.g., Sodium Hydroxide, 2-Chloroethylamine Hydrochloride)
The N-alkylation of the carbazole ring can be achieved by refluxing with specific reagents to introduce functional groups at the nitrogen atom. The use of 2-chloroethylamine hydrochloride in the presence of a strong base like sodium hydroxide (NaOH) is a method to introduce an aminoethyl group. In this reaction, sodium hydroxide deprotonates the carbazole nitrogen, forming a nucleophilic carbazolide anion. Simultaneously, it neutralizes the hydrochloride salt of the alkylating agent, freeing the 2-chloroethylamine for the substitution reaction. The carbazolide anion then attacks the electrophilic carbon of 2-chloroethylamine, displacing the chloride and forming the N-(2-aminoethyl)carbazole product. Synthesis of related carbazole derivatives has been performed using 40% NaOH solutions under reflux.
Preparation from 2-bromo-4-methylaniline or 2-iodo-4-methylaniline
A highly effective and regioselective method for synthesizing 3,6-disubstituted-9H-carbazoles, including the dimethyl variant, starts from either 2-bromo-4-methylaniline or 2-iodo-4-methylaniline. This multi-step pathway offers high yields and is suitable for large-scale production. The key steps are:
Protection/Oxidation : The amino group of the starting aniline is first protected, for example through an acetylation reaction, or oxidized to a nitro group.
Ullmann Coupling : The resulting compound undergoes a copper-catalyzed Ullmann coupling reaction to form a symmetric biphenyl intermediate.
Cyclization : The biphenyl intermediate is then cyclized to form the carbazole ring. This final step can be accomplished using reagents like phosphoric acid in what is known as a Tauber carbazole synthesis.
An alternative approach is a one-pot, two-step procedure where an o-iodoaniline is first coupled with a silylaryl triflate in the presence of cesium fluoride (CsF), followed by an in situ palladium-catalyzed cyclization to form the carbazole ring system. beilstein-journals.org When 2-iodo-4-methylaniline is used in this process, this compound can be obtained with high regioselectivity. beilstein-journals.org
| Starting Material | Key Steps | Catalyst/Reagents | Product | Yield | Reference |
| 2-bromo-4-methylaniline | Acetylation, Ullmann Coupling, Tauber Synthesis | Acetic Anhydride, Copper, Phosphoric Acid | This compound | High | |
| 2-iodo-4-methylaniline | N-Arylation, Pd-Catalyzed Cyclization | Silylaryl triflate, CsF, Pd(OAc)₂, PCy₃ | This compound | 68% | beilstein-journals.org |
N-alkylation and N-arylation reactions
The functionalization of the nitrogen atom in the this compound core is crucial for tuning its electronic and physical properties.
N-alkylation introduces an alkyl group onto the carbazole nitrogen. This can be performed under various conditions. A common method involves deprotonating the carbazole with a base to form the carbazolide anion, which then acts as a nucleophile towards an alkyl halide. researchgate.net Microwave-assisted N-alkylation offers a rapid and efficient alternative to conventional heating, often affording high yields in a solvent-free manner by adsorbing the reactants onto potassium carbonate. researchgate.net The N-alkylation of 3,6-dibromo-9H-carbazole with 1-bromo-4-(bromomethyl)benzene is a known procedure to produce N-benzyl derivatives.
N-arylation attaches an aryl group to the nitrogen atom, typically through cross-coupling reactions. The Ullmann reaction, which uses a copper catalyst, is a classic method for this transformation. Modern variations include microwave-assisted, ligand-free copper(I) iodide (CuI) catalyzed reactions, which can proceed in high yields with short reaction times. Palladium-catalyzed N-arylation reactions have also been developed, providing a versatile route to a wide range of N-aryl carbazoles.
| Reaction Type | Reagents | Conditions | Key Features | Reference |
| N-alkylation | Alkyl halide, K₂CO₃ | Microwave irradiation, solvent-free | Fast, high yields, eco-friendly | researchgate.net |
| N-alkylation | 1-bromo-4-(bromomethyl)benzene | Base | Synthesis of N-benzyl derivatives | |
| N-arylation | Aryl iodide/bromide, CuI, LiCl | Thermal | Efficient, uses inexpensive copper catalyst | |
| N-arylation | Aryl halide, Pd(OAc)₂ | Base, Ligand | High N²-selectivity for related heterocycles | |
| N-arylation | Methyl 4-iodobenzoate, Ullmann reaction | Copper catalyst | Synthesis of N-aryl esters |
Advanced Synthetic Considerations
Recent advancements in synthetic organic chemistry have provided sophisticated tools for constructing highly functionalized carbazole frameworks. nih.gov Lewis acid-catalyzed methods have emerged as a powerful strategy, enabling cascade annulation reactions that proceed through Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization pathways in a single pot. niscpr.res.innih.gov These methods are valued for their ability to tolerate a wide range of electron-rich and electron-poor functional groups. nih.gov
Palladium-catalyzed C-H amination is another advanced approach that allows for the intramolecular formation of a C-N bond to construct the carbazole ring. This strategy is highly selective and avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy. Furthermore, domino reactions, such as sequential Diels-Alder cycloadditions, have been developed to build complex, poly-substituted carbazoles from simple indole derivatives. researchgate.net These advanced methodologies are critical for accessing novel carbazole structures for applications in materials science and pharmaceuticals. niscpr.res.in
Position-Selective Reaction Control
Controlling the position of substitution on the this compound scaffold is crucial for creating derivatives with desired properties. Different positions on the carbazole ring exhibit varying reactivity, which can be exploited for selective functionalization.
Substitution at the 3- and 6-Positions: The methyl groups at the 3- and 6-positions direct electrophilic substitution to other activated positions on the aromatic rings. However, these positions are often the starting point for building the core itself or are already functionalized. For further derivatization, bromination of the carbazole core, for instance, is a common strategy. The reaction of 9H-carbazole with N-bromosuccinimide (NBS) can yield 3,6-dibromo-9H-carbazole, which serves as a versatile intermediate. mdpi.comresearchgate.net
Substitution at the 1- and 8-Positions: The positions adjacent to the nitrogen atom, C1 and C8, can be selectively functionalized through ortho-lithiation. For example, in the synthesis of pincer ligand precursors, 3,6-dimethylcarbazole is first brominated and then treated with a strong base to form a 1,8-dilithiated intermediate. acs.orgnih.gov This intermediate can be quenched with an electrophile, such as dimethylformamide (DMF), to introduce formyl groups specifically at the 1 and 8 positions. acs.orgnih.gov
Substitution at the 9-Position (Nitrogen): The nitrogen atom of the carbazole ring is readily deprotonated by a base to form a carbazolide anion, which can then be alkylated or acylated. This N-functionalization is a common and high-yielding reaction. For instance, the synthesis of phosphonic acid derivatives involves the N-alkylation of the carbazole nitrogen with an alkyl halide. ktu.edu This selectivity allows for the introduction of a wide variety of side chains at the 9-position without affecting the other ring positions.
Palladium-Catalyzed Cross-Coupling: For highly selective C-C bond formation, palladium-catalyzed cross-coupling reactions are employed. The Suzuki-Miyaura coupling, for example, allows for the arylation of a specific position. This involves converting a bromo-substituted carbazole into a boronic acid derivative, which can then be coupled with various aryl halides. mdpi.comnih.govnih.gov This method provides a powerful tool for introducing aromatic substituents at a predetermined position on the carbazole skeleton. nih.gov
Yield Optimization Strategies
Maximizing the yield of desired products is a central goal in synthetic chemistry. For this compound and its derivatives, several strategies can be implemented to optimize reaction outcomes.
Catalyst and Reagent Selection: The choice of catalyst is critical, particularly in cross-coupling reactions. For Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often used to ensure high efficiency. nih.gov The selection of appropriate reagents, such as specific bases (e.g., sodium carbonate) and solvents, also plays a significant role in promoting the desired reaction pathway and maximizing yield. nih.gov
Use of Protecting Groups: To prevent unwanted side reactions at reactive sites, protecting groups can be employed. The nitrogen at the 9-position, for example, can be protected with a tert-butoxycarbonyl (Boc) group. nih.gov This strategy allows other positions on the carbazole ring to be modified selectively. The protecting group can then be removed in a subsequent step to restore the original functionality, leading to a cleaner reaction and a higher yield of the final product. nih.gov
Purification Techniques (e.g., Temperature Gradient Vacuum Sublimation)
The purity of carbazole derivatives is critical for their application, especially in organic electronics. Temperature gradient vacuum sublimation is a highly effective method for purifying organic small molecules like this compound. google.com
This technique involves placing the crude material in a long tube under high vacuum, which is then heated. researchgate.net A temperature gradient is established along the length of the tube. google.comresearchgate.net The material sublimes, and its vapor travels down the tube. As the vapor moves into cooler zones, it condenses back into a solid. Because different compounds have different sublimation and condensation temperatures, the main product can be separated from impurities. google.com More volatile impurities travel further down the tube, while non-volatile impurities remain in the heating zone. researchgate.net This method is particularly advantageous for producing high-purity materials required for organic light-emitting diodes (OLEDs) and other semiconductor devices. google.com
Synthesis of Specific Derivatives of this compound
Preparation of Phosphonic Acid Derivatives (e.g., [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid)
Phosphonic acid derivatives of carbazoles are of interest for their use in optoelectronic devices, where they can function as self-assembled monolayers. The synthesis of [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (also known as Me-4PACz) is a multi-step process.
N-Alkylation: The synthesis begins with the N-alkylation of this compound. The carbazole is reacted with a large excess of a dihaloalkane, such as 1,4-dibromobutane, in the presence of a base to attach the butyl bromide chain to the nitrogen atom.
Michaelis-Arbuzov Reaction: The resulting 9-(4-bromobutyl)-3,6-dimethyl-9H-carbazole is then subjected to a Michaelis-Arbuzov reaction. It is heated with a phosphite ester, such as triethyl phosphite, which displaces the bromide to form the corresponding diethyl phosphonate ester. ktu.edu
Hydrolysis: In the final step, the diethyl phosphonate ester is hydrolyzed, typically using an acid, to yield the target compound, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid.
Synthesis of Amine-Substituted Carbazole Derivatives
Amine-substituted carbazoles can be prepared through various methods, including the formation of imines (Schiff bases) from an acetyl-carbazole precursor.
The synthesis involves the condensation of an acetyl-substituted carbazole, such as 3-acetyl-6-methyl-9H-carbazole, with a primary amine. The reaction is typically carried out by refluxing the acetyl-carbazole and the desired amino compound (e.g., aniline or a substituted aniline) in a solvent like ethanol, often with a catalytic amount of piperidine. mdpi.com This reaction forms an imino derivative, effectively introducing a nitrogen-containing substituent onto the carbazole framework. mdpi.com These derivatives can serve as building blocks for more complex heterocyclic systems.
Formation of Bis(imino)carbazole Pincer Ligand Precursors
Bis(imino)carbazole pincer ligands are tridentate ligands that can form stable complexes with various metals. The synthesis of their precursors from this compound is a well-established, multi-step process. acs.orgnih.gov
Dibromination: The synthesis starts with the bromination of this compound using N-bromosuccinimide (NBS). This step selectively introduces bromine atoms at the 1- and 8-positions to yield 1,8-dibromo-3,6-dimethyl-9H-carbazole. acs.orgnih.gov
Formylation: The dibrominated intermediate is then formylated. This is achieved by creating a 1,8-dilithiated species using a strong base, which is subsequently quenched with dimethylformamide (DMF). This process replaces the bromine atoms with aldehyde (-CHO) groups, resulting in this compound-1,8-dicarbaldehyde. acs.orgnih.gov
Schiff-Base Condensation: The final step is a Schiff-base condensation. The dialdehyde is reacted with a primary amine, such as 2,6-diisopropylaniline, to form the target bis(imino)carbazole pincer ligand precursor. acs.orgnih.gov
Derivatives for Thermally Activated Delayed Fluorescence (TADF) Emitters
The this compound moiety serves as an effective electron-donating unit in the molecular architecture of emitters designed for Thermally Activated Delayed Fluorescence (TADF). The strategic placement of methyl groups at the 3 and 6 positions of the carbazole core influences the electronic properties, steric hindrance, and solubility of the resulting TADF materials. These modifications are crucial for achieving a small singlet-triplet energy splitting (ΔEST), which is a fundamental requirement for efficient reverse intersystem crossing (RISC) and, consequently, high-performance TADF.
One of the most prominent strategies in developing TADF emitters involves linking electron-donating moieties with electron-accepting units. In this context, derivatives of this compound have been explored as donor components to fine-tune the photophysical characteristics of the final molecule.
A notable example is the methyl-modified variant of the well-known green TADF emitter 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). The derivative, 2,4,5,6-tetrakis(3,6-dimethyl-9H-carbazol-9-yl)isophthalonitrile (m-4CzIPN), incorporates four this compound units as the donors linked to an isophthalonitrile acceptor core. tandfonline.com The synthesis typically involves a nucleophilic substitution reaction between this compound and tetrafluoroisophthalonitrile.
Research comparing m-4CzIPN with its unsubstituted counterpart (4CzIPN) and a tert-butyl-modified version (t-4CzIPN) has provided insights into the effects of alkyl substitution. While the introduction of tert-butyl groups in t-4CzIPN was found to improve solubility and stabilize film morphologies, the methyl groups in m-4CzIPN did not confer a similar advantage in solubility. tandfonline.comsemanticscholar.org This highlights the nuanced role of the size and nature of the alkyl substituent in determining the material's processing characteristics.
| Compound | Donor Moiety | Key Finding |
|---|---|---|
| 4CzIPN | 9H-Carbazole | High-efficiency green TADF emitter, but can have poor solubility in common aromatic solvents. tandfonline.com |
| m-4CzIPN | This compound | Methyl substitution did not significantly improve the poor solubility issues of the parent compound. tandfonline.com |
| t-4CzIPN | 3,6-Di-tert-butyl-9H-carbazole | Tert-butyl groups enhanced solubility, allowing for similar high external quantum efficiencies (EQEs) in both vacuum-deposited and solution-processed devices. tandfonline.comsemanticscholar.org |
The strategic placement of methyl groups at other positions on the carbazole ring has also been shown to be a powerful tool for inducing TADF properties. For instance, replacing carbazole (Cz) with 1,3,6,8-tetramethyl-carbazole (tMCz) as the donor unit can fundamentally alter the resulting molecule's behavior. The methyl groups at the 1 and 8 positions, in particular, introduce significant steric hindrance that forces a more twisted structure between the donor and acceptor moieties. frontiersin.org
This increased torsion is critical for reducing the exchange energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby achieving the small ΔEST necessary for TADF. A comparative study between 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile (CzPN) and its tetramethylated analogue, 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile (tMCzPN), demonstrated this principle effectively. While CzPN acts as a conventional fluorophor, the sterically hindered tMCzPN exhibits excellent TADF properties. frontiersin.orgnih.gov The synthesis of tMCzPN was achieved by coupling tMCz with the nicotinonitrile acceptor. frontiersin.org
The device performance underscores the success of this molecular design strategy. An Organic Light-Emitting Diode (OLED) using the non-TADF CzPN emitter achieved a maximum external quantum efficiency (EQE) of only 5.3%. In stark contrast, the device based on the tMCzPN emitter, which benefits from the sterically enforced TADF mechanism, reached a very high maximum EQE of 26.0%. frontiersin.org
| Compound | Donor Moiety | ΔEST (eV) | TADF Behavior | Max. EQE (%) |
|---|---|---|---|---|
| CzPN | 9H-Carbazole | Large | No | 5.3% |
| tMCzPN | 1,3,6,8-Tetramethyl-carbazole | 0.10 | Yes | 26.0% |
These findings collectively demonstrate that while this compound is a viable donor for TADF emitters, the precise positioning and size of alkyl substituents on the carbazole framework are critical variables in synthetic strategies. They play a key role in manipulating intramolecular torsion, tuning photophysical properties, and ultimately achieving highly efficient TADF.
Computational Chemistry and Theoretical Modeling of 3,6 Dimethyl 9h Carbazole
Density Functional Theory (DFT) Studies
Density Functional Theory has become an indispensable tool for investigating the properties of carbazole-based molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying the geometry, electronic structure, and excited-state properties of molecules like 3,6-Dimethyl-9H-carbazole.
Geometry Optimization (e.g., B3LYP/6-31G(d) Basis Sets)
The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For carbazole (B46965) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d) basis set is a widely employed and reliable method for achieving accurate geometric parameters. acs.org This level of theory effectively models the electronic structure and provides a solid foundation for subsequent calculations.
Prediction of Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, the emission spectrum (fluorescence) can be predicted.
For carbazole derivatives, TD-DFT calculations are instrumental in understanding their photophysical properties. While specific TD-DFT calculations for the absorption and emission wavelengths of this compound are not extensively documented, studies on derivatives provide insight. For example, in a study of a TADF emitter synthesized from this compound, the absorption spectrum was analyzed using TD-DFT to understand the intramolecular charge-transfer transitions. scispace.com This highlights the utility of the method in characterizing the nature of electronic excitations within these systems.
Calculations of HOMO-LUMO Gaps and Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of a molecule. The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability, reactivity, and optical properties.
For a derivative of this compound, specifically 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9H-carbazole (Cz-TRZ1), DFT calculations have estimated the HOMO and LUMO energy levels. These calculations are crucial for designing molecules with appropriate energy levels for applications in electronic devices.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.63 |
| LUMO | -2.69 |
| HOMO-LUMO Gap | 2.94 |
These values demonstrate how the electronic properties can be quantitatively predicted, providing a guide for synthesizing new materials with tailored electronic characteristics. kyushu-u.ac.jp
Intermolecular Charge-Transfer Interaction Analysis
Understanding how molecules interact with each other is crucial for predicting the properties of materials in the solid state. Intermolecular charge-transfer interactions can significantly influence the performance of organic electronic devices. These interactions can be studied computationally by analyzing the electronic structure of molecular dimers or larger aggregates.
While specific studies on the intermolecular charge-transfer of this compound are not detailed in the literature, research on related systems provides valuable insights. For instance, studies on carbazole-based donor-acceptor systems often investigate both intramolecular and intermolecular charge transfer to understand the mechanisms of exciton (B1674681) generation and recombination. ktu.edu The analysis of such interactions helps in designing materials with improved charge transport properties, which is essential for efficient OLEDs and solar cells.
Binding Energy and Molecular Interaction Studies (e.g., Perovskite Ink – Self-Assembled Monolayer Interaction)
A prominent application of this compound is as a core component of hole-transporting materials in perovskite solar cells. A well-studied derivative is [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), which forms a self-assembled monolayer (SAM) on the electrode surface. DFT calculations are vital for understanding the interaction between this SAM and the perovskite material.
Computational studies have been performed to calculate the binding energy between Me-4PACz and perovskite surfaces. These calculations reveal that the interaction between the perovskite precursor components in solution and the Me-4PACz molecules is a crucial factor in the formation of the perovskite film. researchgate.net For example, the binding energy between a perovskite complex and Me-4PACz molecules has been shown to be dependent on the solvent system used, which in turn affects the quality of the perovskite film growth. researchgate.net
| Molecular System | Binding Energy (eV) |
|---|---|
| Me-4PACz Dimer | -0.75 |
| SA-Me-4PACz Dimer | -0.98 |
| PA-Me-4PACz Dimer | -0.61 |
| CA-Me-4PACz Dimer | -0.58 |
*SA: 6-aminohexane-1-sulfonic acid, PA: phosphonic acid, CA: carboxylic acid. Data sourced from a study on co-adsorbent interactions with Me-4PACz. diva-portal.org
These binding energy calculations demonstrate the strength of the interaction and help in optimizing the interfacial properties for improved device performance and stability. researchgate.netdiva-portal.org
Excited State Characterization (e.g., Singlet and Triplet States)
The characterization of excited states, particularly the lowest singlet (S1) and triplet (T1) states, is fundamental to understanding the photophysical behavior of molecules used in OLEDs. The energy difference between the S1 and T1 states (the singlet-triplet energy gap, ΔE_ST) is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF).
| Parameter | Energy (eV) |
|---|---|
| S1 | 2.85 |
| T1 | 2.79 |
| ΔE_ST | 0.06 |
*mCz-TRZ: 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-3,6-dimethyl-9H-carbazole. scispace.com
These computational results are invaluable for the rational design of new TADF emitters with optimized performance, as a small ΔE_ST is a prerequisite for efficient reverse intersystem crossing. scispace.com
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.org It is widely used to calculate properties such as vertical excitation energies, oscillator strengths, and absorption spectra, which are crucial for understanding the photophysical behavior of compounds like this compound. rsc.orgrsc.org The accuracy of TD-DFT calculations allows for the prediction of how modifications to a molecular structure will influence its interaction with light. rsc.org
The methodology extends the principles of ground-state DFT to time-dependent phenomena, making it possible to model the response of a molecule's electron density to the oscillating electric field of light. gaussian.com This allows for the simulation of UV-Vis absorption spectra, providing insights into the nature of electronic transitions, such as identifying them as π→π* or n→π* transitions. nih.gov For carbazole derivatives, TD-DFT is instrumental in designing molecules with specific optical properties for applications in organic electronics. rsc.org The lifetime of an excited state, a key parameter for materials used in optoelectronics, can also be estimated from the transition dipole moment and excitation energy obtained from TD-DFT calculations. stackexchange.com
Table 1: Illustrative TD-DFT Calculation Outputs for a Generic Carbazole Chromophore This table presents typical data obtained from TD-DFT calculations on carbazole-based systems and is for illustrative purposes.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.15 | HOMO → LUMO |
| S2 | 4.13 | 300 | 0.08 | HOMO-1 → LUMO |
| S3 | 4.42 | 280 | 0.45 | HOMO → LUMO+1 |
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure of molecules. These calculations provide detailed information about the distribution and energy of electrons within a molecule, which governs its reactivity and physical properties. irjweb.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.comsemanticscholar.org A smaller gap generally implies higher reactivity and easier excitation. icm.edu.pl For carbazole and its derivatives, DFT studies have shown that substitutions on the carbazole ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic and optical properties of the molecule. icm.edu.pl
Table 2: Representative Frontier Orbital Energies for Carbazole Calculated at the B3LYP/6-311G(d,p) Level This data for the parent carbazole molecule illustrates the typical output of DFT calculations for electronic structure analysis.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Carbazole (Cz) | -5.61 | -0.89 | 4.72 |
Data sourced from a DFT study on carbazole derivatives. icm.edu.pl
Gibbs Free Energy Corrections from Vibrational Frequencies
In computational chemistry, the electronic energy calculated for a molecule represents its energy at absolute zero without any vibrational motion. To obtain more chemically relevant thermodynamic data, such as the Gibbs free energy (G) at a specific temperature and pressure, corrections must be applied. These corrections are derived from statistical mechanics, using the results of a vibrational frequency calculation. researchgate.net
A frequency calculation provides the normal modes of vibration for the molecule at its optimized geometry. From these vibrational frequencies, several thermodynamic contributions can be calculated:
Zero-Point Vibrational Energy (ZPVE): The residual energy of the molecule at 0 K due to its vibrational motion.
Thermal Corrections to Energy: The increase in energy due to vibrational, rotational, and translational motion as the temperature rises from 0 K.
Enthalpy (H): Calculated by adding the thermal energy correction and a PV term (pressure-volume work) to the total electronic energy.
Entropy (S): The measure of disorder, calculated from vibrational, rotational, and translational contributions.
The Gibbs free energy is then determined using the fundamental equation G = H - TS. These corrections are crucial for accurately predicting reaction equilibria, reaction rates, and the relative stability of different molecular conformations. For a molecule like this compound, these calculations would be essential for understanding its thermodynamic behavior in chemical processes.
Solvation Model Applications (e.g., SMD-solvation model)
Chemical processes are most often studied in solution, where interactions between the solute and solvent molecules can significantly influence properties and reactivity. Continuum solvation models are an efficient way to incorporate these effects in quantum chemical calculations. google.comfaccts.de The Solvation Model based on Density (SMD) is a universal continuum model that is widely used due to its applicability to any charged or uncharged solute in virtually any solvent. faccts.degithub.io
The SMD model defines the solute-solvent interface based on the solute's electron density rather than just atomic radii, providing a more nuanced description of the cavity the solute occupies in the solvent continuum. faccts.de The free energy of solvation calculated by the SMD model includes two main components:
Electrostatic Contribution: Arises from the polarization of the solvent continuum by the solute's charge distribution. This is often calculated using a method like the Polarizable Continuum Model (PCM). google.comgithub.io
Non-Electrostatic Contribution: Accounts for phenomena such as cavity formation, dispersion, and changes in the solvent structure. google.com
Applying the SMD model to this compound would allow for the accurate prediction of its properties in different solvents, including its solubility, conformational preferences, and the energies of its frontier orbitals and excited states. flinders.edu.au This is critical for modeling realistic experimental conditions and understanding how the solvent environment modulates the molecule's behavior. flinders.edu.auresearchgate.net
Electrochemical Investigations of 3,6 Dimethyl 9h Carbazole and Its Derivatives
Cyclic Voltammetry (CV) Measurements
Cyclic voltammetry is a powerful technique used to probe the electrochemical properties of 3,6-Dimethyl-9H-carbazole and its derivatives. CV measurements reveal information about the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer processes.
In a typical CV experiment of a carbazole (B46965) derivative, the potential is swept to more positive values, leading to the oxidation of the carbazole unit. researchgate.net For many 3,6-disubstituted-9H-carbazoles, the first oxidation wave corresponds to the formation of a radical cation. researchgate.net The reversibility of this wave is an indicator of the stability of the generated radical cation. If the 3 and 6 positions are not protected, these radical cations can undergo dimerization or polymerization. nsf.govresearchgate.net However, the methyl groups in this compound offer some steric hindrance that can influence this subsequent reactivity.
The oxidation potential is sensitive to the nature of the substituents on the carbazole core. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. For instance, studies on various carbazole derivatives have shown a range of oxidation potentials depending on the functional groups attached to the nitrogen atom (position 9) or other positions on the aromatic rings. researchgate.net
The CV of polymers derived from 3,6-disubstituted carbazoles often shows broad, reversible redox waves, characteristic of the p-doping and de-doping processes of the polymer film. The peak currents in these voltammograms are typically proportional to the scan rate, indicating that the redox process is not diffusion-limited and that the electroactive species are confined to the electrode surface.
Table 1: Oxidation Potentials of Selected Carbazole Derivatives
| Compound | Oxidation Potential (V vs. Ag/AgCl) | Reference Electrode | Notes |
|---|---|---|---|
| 9H-carbazole | +1.06 | SCE | Onset of monomer oxidation leading to electropolymerization. researchgate.net |
| 9-methyl-9H-carbazole | ~+1.0 to +1.1 | SCE | Similar behavior to 9-benzyl-9H-carbazole. researchgate.net |
| N-phenyl carbazole | ~0.9 | Ag/AgCl | Oxidation of the triphenylamine monomer. researchgate.net |
Note: The exact oxidation potentials can vary depending on the experimental conditions such as the solvent, electrolyte, and reference electrode used.
Electrochemical Doping Mechanisms
Electrochemical doping is the process of introducing charge carriers (holes or electrons) into a material through redox reactions at an electrode surface. For p-type conducting polymers derived from this compound, the doping process involves the removal of electrons from the polymer backbone, leading to the formation of positive charge carriers (polarons and bipolarons).
This p-doping process can be represented by the following general scheme:
Neutral State: The polymer is in its neutral, non-conducting state.
Oxidation (Doping): Upon applying a positive potential, the polymer is oxidized, and electrons are removed from the polymer chain. This creates radical cations (polarons) on the polymer backbone. To maintain charge neutrality, anions from the electrolyte solution are incorporated into the polymer film.
Further Oxidation: With increasing potential, further oxidation can occur, leading to the formation of dications (bipolarons).
The doping level, which is the number of charge carriers per monomer unit, can be controlled by the applied potential. The electrochemical doping process is reversible, and the polymer can be returned to its neutral state by applying a negative potential (de-doping), which involves the injection of electrons and the expulsion of the counter-ions.
The presence of methyl groups at the 3 and 6 positions in poly(this compound) can influence the doping process by affecting the polymer's morphology and the accessibility of the carbazole units to the electrolyte ions.
Redox Processes and Potentials
The redox processes of this compound and its derivatives are central to their electrochemical behavior. The primary redox process is the reversible oxidation of the carbazole nitrogen atom, leading to the formation of a radical cation. researchgate.net
The first oxidation potential is a key parameter that determines the energy level of the highest occupied molecular orbital (HOMO). A lower oxidation potential corresponds to a higher HOMO level, which is desirable for efficient hole injection in electronic devices. mdpi.com
The redox potentials of carbazole derivatives can be tuned by chemical modification. For example, attaching electron-donating groups to the carbazole core raises the HOMO level and lowers the oxidation potential. Conversely, electron-withdrawing groups lower the HOMO level and increase the oxidation potential.
The stability of the oxidized species is also crucial. For many carbazole derivatives, the first oxidation is a reversible one-electron process, indicating the formation of a stable radical cation. researchgate.net However, at higher potentials, a second, often irreversible, oxidation can occur, leading to the formation of a dication which may be less stable and prone to follow-up chemical reactions. researchgate.net
The electrochemical reversibility is essential for applications such as electrochromic devices, where the material needs to be switched between different redox states repeatedly without degradation.
Carrier Transport Properties (e.g., Electron and Hole Mobility)
Carbazole-based materials, including derivatives of this compound, are well-known for their excellent hole-transporting properties. nih.goviieta.org This is attributed to the electron-rich nature of the carbazole moiety, which can readily accommodate the removal of an electron to form a stable positive charge carrier (hole).
The hole mobility is a measure of how quickly a hole can move through the material under the influence of an electric field. High hole mobility is a critical requirement for efficient charge transport in organic electronic devices. The charge transport in these materials typically occurs via a hopping mechanism, where charges jump between adjacent localized states, which are often the carbazole units themselves.
The molecular structure and packing in the solid state significantly influence the carrier transport properties. The presence of methyl groups in the 3 and 6 positions can affect the intermolecular interactions and the degree of π-π stacking between adjacent carbazole units, which in turn impacts the hole mobility.
While carbazole derivatives are predominantly known as hole-transporting materials, their electron transport properties can be modified through chemical design. By introducing strong electron-accepting moieties into the molecular structure, it is possible to lower the lowest unoccupied molecular orbital (LUMO) energy level and enhance electron injection and transport.
Table 2: Carrier Mobility of Selected Carbazole-Based Materials
| Material Type | Hole Mobility (cm²/Vs) | Notes |
|---|---|---|
| Carbazole derivatives | Can be high | Known for good hole-transporting capabilities. iieta.org |
| 3,6-substituted carbazole molecular glass | - | Achieved a power conversion efficiency of 3.4% in a solar cell. nih.gov |
| Substituted carbazoles | - | Used in OLEDs for their charge carrier injection and transfer characteristics. researchgate.net |
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrical properties of materials and their interfaces with electrodes. In the context of this compound and its polymeric derivatives, EIS can provide valuable information about:
Charge transfer resistance: The resistance to the flow of charge at the electrode/polymer interface.
Double-layer capacitance: The capacitance formed at the interface between the electrode and the electrolyte.
Bulk resistance of the polymer film: The intrinsic resistance of the polymer material.
Ion diffusion within the polymer film: The ease with which electrolyte ions can move in and out of the polymer during doping and de-doping processes.
An EIS measurement involves applying a small AC voltage perturbation to the electrochemical cell over a wide range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).
For a conducting polymer film, the Nyquist plot typically shows a semicircle at high frequencies, which is related to the charge transfer resistance and double-layer capacitance. At low frequencies, a straight line with a slope close to 45° or 90° is often observed, which is indicative of diffusion-limited processes (Warburg impedance) or capacitive behavior, respectively.
By fitting the experimental EIS data to an equivalent electrical circuit model, it is possible to extract quantitative values for the different resistive and capacitive elements, providing a deeper understanding of the electrochemical processes occurring within the material. researchgate.netresearchgate.net
Applications and Advanced Materials Science of 3,6 Dimethyl 9h Carbazole
Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
The versatility of the 3,6-disubstituted carbazole (B46965) framework allows for its integration into multiple functional layers of an OLED stack. By modifying the substituents at these positions, researchers can fine-tune the electronic and physical properties of the molecules, such as their energy levels (HOMO/LUMO), triplet energy, and film-forming capabilities, to optimize device performance. nih.gov
Host Materials for Emitters
Carbazole derivatives are extensively used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). An effective host must possess a triplet energy higher than that of the guest emitter to ensure efficient energy transfer and prevent back-transfer. nih.gov Compounds based on 3,6-disubstituted carbazoles are excellent candidates due to their inherently high triplet energies. nih.gov
For instance, pyridinyl-carbazole based host materials have demonstrated high thermal stability, with decomposition temperatures exceeding 360°C, and high glass transition temperatures (Tg) up to 139°C, which ensures the morphological stability of the device. nih.gov These materials possess high triplet energy values (around 2.81-2.82 eV), making them suitable for hosting both green and blue phosphorescent emitters. nih.gov Similarly, polymers based on 9,9'-dialkyl-[3,3']-bicarbazolyl maintain a triplet energy of about 2.6 eV, comparable to the widely used host 4,4'-bis(9-carbazolyl)-biphenyl (CBP), making them effective hosts for triplet emitters. acs.org The substitution pattern is crucial; linking carbazole units at their 3 and 3' positions helps maintain a high triplet energy upon oligomerization. acs.org
Emitter Materials for TADF OLEDs (e.g., Deep-Blue Emission)
Materials capable of Thermally Activated Delayed Fluorescence (TADF) can harvest both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100%. The design of TADF emitters often involves linking an electron-donating unit to an electron-accepting unit to achieve a small singlet-triplet energy gap (ΔEST). The 3,6-disubstituted carbazole core is a popular choice for the donor fragment. nih.gov
Specifically, 3,6-diaryl- and 3,6-di(arylamino)-substituted carbazoles have been successfully developed as TADF emitters. nih.gov By attaching various electron-accepting groups to the 3,6-positions, the emission color can be tuned. For deep-blue emission, which is critical for full-color displays, precise molecular design is required. For example, a TADF emitter incorporating a sterically demanding 1,3,6,8-tetramethylcarbazole donor achieved pure blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.14, 0.16) and a maximum external quantum efficiency (EQE) of 20.1%. beilstein-journals.org The methyl groups at the 3 and 6 positions help maintain a large dihedral angle between the donor and acceptor moieties, which is crucial for achieving a small ΔEST. beilstein-journals.org In another study, blue TADF OLEDs based on a 3,6-diaryl-substituted carbazole achieved a remarkable EQE of 30.7%. nih.gov
Hole Transport Layer (HTL) Optimization (e.g., Self-Assembled Monolayers (SAMs))
The hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. Carbazole derivatives are well-suited for this function due to their electron-rich nature and high hole mobility. nih.govresearchgate.net Simple 3,6-disubstituted carbazoles with a D-A-D-A-D architecture have been investigated as potential hole-transporting materials (HTMs), demonstrating strong intramolecular charge-transfer (ICT) characteristics essential for charge mobility. nih.gov
A novel approach to HTL design involves the use of self-assembled monolayers (SAMs). Carbazole-based SAMs can form a uniform, ultra-thin layer that reduces the hole injection barrier and improves the interface with the subsequent device layers. For example, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) has been used as a SAM-based HTL in perovskite solar cells, a technology with analogous charge transport principles to OLEDs. rsc.orgrug.nl Devices using the Br-2PACz SAM demonstrated significantly enhanced efficiency (19.51%) and stability compared to those using the conventional PEDOT:PSS HTL (16.33%). rsc.orgrug.nl This highlights the potential of 3,6-disubstituted carbazole SAMs for optimizing charge injection in next-generation optoelectronic devices.
Device Architectures and Performance Metrics (e.g., External Quantum Efficiency (EQE), Luminous Intensity, Current Efficacy, Device Lifetime)
The performance of OLEDs incorporating 3,6-disubstituted carbazoles is highly dependent on the specific molecular structure and device architecture. These materials have been integrated into devices that exhibit high efficiency, brightness, and stability.
For instance, a blue TADF device using a 3,6-diarylcarbazole emitter achieved a maximum EQE of 30.7%, a current efficiency of 46.7 cd/A, and a luminance of 18,160 cd/m². nih.gov Another device utilizing a 3,6-di-tert-butylcarbazole (B1356187) derivative in an exciplex-forming system reached a maximum current efficiency of 24.8 cd/A and an EQE of 7.8%. rsc.org In phosphorescent devices, a green PhOLED using a pyridinyl-carbazole host showed a current efficiency of 33.9 cd/A and a power efficiency of 34.1 lm/W at a high brightness of 1000 cd/m². nih.gov A non-doped deep-blue OLED based on a 3,6-di-tert-butyl-9H-carbazole derivative reached a maximum luminance of 11,364 cd/m² with an EQE of 4.43%. nih.gov
The following tables summarize the performance metrics of various OLEDs that utilize 3,6-disubstituted carbazole derivatives in their architecture.
Table 1: Performance of TADF OLEDs with 3,6-Disubstituted Carbazole Emitters
| Emitter Type | Max. EQE (%) | Current Efficacy (cd/A) | Max. Luminance (cd/m²) | CIE Coordinates | Emission Color |
|---|---|---|---|---|---|
| 3,6-Diarylcarbazole (T4) | 30.7 | 46.7 | 18,160 | N/A | Blue |
| 3,6-Diarylcarbazole (T5) | 29.1 | 36.4 | 11,690 | N/A | Blue |
| Tetramethylcarbazole Donor (B7) | 20.1 | N/A | N/A | (0.14, 0.16) | Pure Blue |
Table 2: Performance of PhOLEDs with 3,6-Disubstituted Carbazole Hosts
| Host Material | Emitter | Max. EQE (%) | Current Efficacy (cd/A) | Power Efficacy (lm/W) | Emission Color |
|---|---|---|---|---|---|
| Pyridinyl-Carbazole (H2) | FIrpic | 10.3 | 23.9 | 24.9 | Blue |
| Pyridinyl-Carbazole (H2) | Ir(ppy)₃ | 9.4 (@1000 cd/m²) | 33.9 (@1000 cd/m²) | 34.1 (@1000 cd/m²) | Green |
Exciplex-Effectuated Host-to-Guest Energy Transfer
An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In OLEDs, exciplex-forming systems can function as highly efficient hosts or emitters. Due to their electron-donating nature, 3,6-disubstituted carbazoles are excellent donor components in such systems. rsc.orgrsc.org
Derivatives of 3,6-di-tert-butylcarbazole have been shown to form efficient exciplexes with electron-accepting materials like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T). rsc.org These exciplexes often exhibit TADF properties, allowing them to harvest triplet excitons. The energy from the exciplex can then be efficiently transferred to a fluorescent or phosphorescent guest dopant. This strategy of using an exciplex-forming co-host system is a promising way to achieve high-efficiency OLEDs by ensuring that both singlet and triplet excitons generated on the host are transferred to the guest emitter. rsc.org For example, an OLED device using a carbazole-based donor (PTCz-9′Cz) and an acceptor (PO-T2T) to form an exciplex emitter achieved a maximum EQE of 10.9%. rsc.org
Control of Recombination Zone Position and Width
Achieving high efficiency and long lifetime in OLEDs requires careful management of the charge recombination zone, which is the region within the device where electrons and holes meet to form excitons. The zone should be wide and confined within the emissive layer (EML) to maximize light output and minimize efficiency roll-off at high brightness.
Perovskite Solar Cells (PSCs)
Derivatives of 3,6-Dimethyl-9H-carbazole have emerged as crucial materials in enhancing the efficiency and stability of perovskite solar cells (PSCs). These compounds are primarily utilized in the interface and passivation layers of the solar cell architecture.
Interface Layer Applications (e.g., Phosphonic Acid Self-Assembled Monolayers)
A notable derivative, [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), has been successfully employed to form self-assembled monolayers (SAMs) that act as efficient hole-selective layers in inverted p-i-n PSCs. These SAMs facilitate rapid and effective hole extraction from the perovskite absorber layer while simultaneously minimizing non-radiative recombination at the interface. The use of Me-4PACz has been instrumental in achieving high power conversion efficiencies (PCEs) in both single-junction and tandem solar cells, including record-breaking perovskite/silicon and perovskite/CIGS tandem devices.
The phosphonic acid group in Me-4PACz serves as an anchoring unit, binding strongly to transparent conductive oxides like indium tin oxide (ITO), while the this compound moiety faces the perovskite layer, creating a favorable energetic alignment for hole transport. Research has shown that the formation of a dense and uniform monolayer is critical for optimal device performance. To this end, strategies such as co-assembly with other molecules have been explored to improve the surface coverage and chemical bonding of the SAM, leading to enhanced PCE and operational stability of the PSCs.
Table 1: Performance of Perovskite Solar Cells Utilizing Me-4PACz as a Hole-Selective Layer
| Device Architecture | Co-adsorbent/Modifier | Power Conversion Efficiency (PCE) | Reference |
| Inverted p-i-n | None | >25% | aps.org |
| Inverted p-i-n | p-fluorobenzoic acid (FBA) | 25.58% | aps.org |
| Inverted p-i-n | acetyl dl-carnitine (B1196492) chloride (ACL) | 25.78% | aps.org |
| Perovskite/Silicon Tandem | Not specified | 29.15% (certified) | researchgate.net |
Passivation Layer Development
Defects at the surface and grain boundaries of the perovskite absorber layer are a major source of efficiency loss and instability in PSCs. Carbazole-based molecules, including derivatives of this compound, have been investigated as effective passivation agents. These molecules can coordinate with under-coordinated lead ions (Pb2+) in the perovskite lattice, thereby neutralizing these defect sites and suppressing non-radiative recombination.
For instance, pyridine-carbazole (Py-Cz) molecules have been developed to passivate defects through coordination bonding. This passivation strategy has been shown to significantly increase the photoluminescence intensity of perovskite films, indicating a reduction in defect density. PSCs fabricated with this passivation layer have demonstrated not only high PCEs of over 20% but also remarkable long-term operational stability, retaining a significant portion of their initial performance after thousands of hours of continuous operation. The carbazole moiety in these passivating agents plays a crucial role in their electronic properties and interaction with the perovskite surface.
Quantum Confinement Effects in 2D Perovskites
While direct research linking this compound to quantum confinement effects in 2D perovskites is not extensively available, the fundamental principles of 2D perovskites provide a context for its potential role. In 2D and quasi-2D perovskites, large organic cations are inserted between the inorganic lead-halide octahedral layers, creating quantum wells. This structure leads to quantum confinement effects, which increase the exciton (B1674681) binding energy and the bandgap of the material.
The organic spacer cations play a critical role in defining the structure and electronic properties of these 2D perovskites. Although specific studies on this compound-based cations in this application are limited, the versatile chemistry of the carbazole core allows for its functionalization into bulky organic cations suitable for the formation of 2D perovskite structures. The size and electronic properties of such carbazole-based ligands would directly influence the interlayer spacing and the degree of quantum confinement, thereby tuning the optical and electronic properties of the 2D perovskite material.
Organic Semiconductors and Photoconductivity
The carbazole unit is a well-known building block for organic semiconducting materials due to its excellent hole-transporting properties and high thermal and chemical stability. This compound, with its electron-donating methyl groups, possesses favorable electronic characteristics for applications in organic electronics.
Carbazole-based materials, in general, are known to be p-type semiconductors, where the charge transport occurs through the hopping of holes between adjacent molecules. The introduction of methyl groups at the 3 and 6 positions of the carbazole ring can influence the molecular packing in the solid state and the highest occupied molecular orbital (HOMO) energy level, which are critical parameters for efficient charge transport.
Polymer Chemistry and Conjugated Polymers
The 3,6-positions of the carbazole ring are reactive sites that allow for the polymerization of this compound into conjugated polymers. These polymers are of great interest due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Polymerization of Carbazole Derivatives
The polymerization of 3,6-disubstituted carbazole monomers can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the synthesis of well-defined poly(3,6-carbazole)s with controlled molecular weights and low polydispersity. The resulting polymers possess a conjugated backbone, which facilitates the delocalization of π-electrons and is responsible for their semiconducting properties.
The properties of the resulting polymers, such as their solubility, electronic energy levels, and charge carrier mobility, can be tuned by modifying the monomer structure, for example, by introducing different alkyl chains at the 9-position of the carbazole ring. The 3,6-linkage in the polymer backbone is advantageous for maintaining a high triplet energy level, which is beneficial for host materials in phosphorescent OLEDs.
Donor/Acceptor Copolymers in Photovoltaic Applications
In the field of organic photovoltaics (OPVs), the donor-acceptor (D-A) copolymer architecture is a highly effective strategy for designing active layer materials with tailored properties. mdpi.com These copolymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This arrangement promotes intramolecular charge transfer upon photoexcitation, which is crucial for efficient exciton dissociation and charge generation. nih.gov
Carbazole derivatives are widely recognized as excellent electron-donor building blocks due to their strong electron-donating nature, good hole-transporting capabilities, and high thermal stability. nih.govdergipark.org.tr The this compound unit can be incorporated as the donor segment in such copolymers. The methyl groups enhance solubility and influence the polymer's morphology in the solid state, which are critical factors for fabricating efficient bulk heterojunction solar cells. While specific performance data for polymers exclusively using this compound is not extensively detailed, the general performance of well-studied 2,7-carbazole-based D-A copolymers, such as PCDTBT, illustrates the potential of this material class. researchgate.net The optimization of device performance depends on factors like polymer molecular weight and the ratio of the donor polymer to the fullerene acceptor. researchgate.net
Table 1: Representative Performance of a Carbazole-Based D-A Copolymer (PCDTBT) in a Bulk Heterojunction Solar Cell This table illustrates typical performance metrics for a related carbazole copolymer to provide context for the application.
| Polymer | Acceptor | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|---|
| PCDTBT | scite.aiPCBM | ~0.9 V | ~9.5 mA/cm² | ~0.51 | ~4.35% |
Influence of Substituents on Polymer Properties
The introduction of substituents onto the carbazole ring is a key method for modulating the resulting polymer's properties. nih.gov The methyl groups in poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s have a distinct and multifaceted impact compared to their non-methylated analogs.
Research shows that the methyl substitution at the 3 and 6 positions introduces steric hindrance that can impose constraints on the planarity of the polymer chains. acs.org This slight twisting of the backbone can reduce the effective electronic conjugation between the repeating carbazole units. acs.org However, this structural modification brings a significant advantage: increased electrolytic stability. Cyclic voltammetry studies reveal that polymers with methyl-substituted carbazole units are substantially more stable to oxidation under electrolytic conditions than unsubstituted poly(9-alkyl-9H-carbazole-2,7-diyl)s, which tend to oxidize irreversibly. acs.org This enhanced stability is critical for the operational lifetime of organic electronic devices. These polymers remain thermally stable up to 350 °C and are highly fluorescent, typically emitting in the blue region of the spectrum. acs.org
Table 2: Effect of Methyl Substituents on Poly(carbazole-2,7-diyl) Properties
| Property | Poly(9-alkyl-9H-carbazole-2,7-diyl) | Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) | Reference |
|---|---|---|---|
| Planarity | Higher | Lower (due to steric hindrance) | acs.org |
| Electronic Conjugation | More extensive | Reduced | acs.org |
| Electrolytic Stability | Prone to irreversible oxidation | Much more stable to oxidation | acs.org |
| Fluorescence | Blue emission | Blue emission | acs.org |
Catalysis and Ligand Design (e.g., Pincer Ligands)
The rigid and planar structure of the carbazole heterocycle makes it an excellent scaffold for the design of tridentate "pincer" ligands. digitellinc.com These ligands are prized in coordination chemistry and catalysis for the high stability they impart to metal complexes and for the precise control they offer over the metal's coordination environment. nih.gov The carbazole core allows for facile modification at multiple positions (e.g., 1,8- and 3,6-positions), enabling the fine-tuning of both steric and electronic properties of the resulting metal complex. digitellinc.com Starting with this compound allows for the creation of specific ligand frameworks where the methyl groups can influence solubility and steric access to the metal center. nih.gov
Development of Transition Metal Complexes
The this compound scaffold has been successfully used to synthesize pincer ligands and their corresponding transition metal complexes. A notable example involves the synthesis of a bis(imino)carbazole pincer ligand precursor starting from 3,6-dimethylcarbazole. nih.gov This precursor is synthesized through a sequence of bromination, formylation, and Schiff-base condensation. Subsequent deprotonation and reaction with metal salts like iron(II) chloride (FeCl₂) and cobalt(II) chloride (CoCl₂) yield the stable pincer complexes. nih.gov The central nitrogen atom of the carbazole unit acts as a strong amido donor, which is crucial for the formation of the pincer complex. nih.gov In addition to first-row transition metals, other 3,6-disubstituted carbazole backbones, such as 3,6-di-tert-butyl-carbazole, have been used to create PNP-type pincer ligands for Group 10 metals, highlighting the versatility of this design approach. frontiersin.org
Small Molecule Activation
A significant goal in modern catalysis is the activation of small, abundant molecules like carbon dioxide (CO₂). Transition metal complexes featuring carbazole-based pincer ligands are being actively developed for this purpose. frontiersin.org The electronic properties of the ligand, which are tunable via substituents on the carbazole core, are critical for enabling challenging reactions. For instance, carbazole-based PNP pincer ligand frameworks are being designed to support transition metal systems capable of coupling C-H bond activation with CO₂ reactivity. frontiersin.org This process could establish novel, efficient pathways for converting CO₂ into valuable organic feedstocks. The strategic use of substituents at the 3,6-positions is integral to tailoring the electronic environment at the metal center to facilitate such transformations. digitellinc.com
Artificial Synapses and Neuromorphic Computing
Neuromorphic computing is a brain-inspired computing paradigm that aims to replicate the structure and function of biological neural networks to perform complex tasks with high energy efficiency. liverpool.ac.ukrsc.org A key component of this paradigm is the artificial synapse, a device that can mimic the signal transmission and plasticity (learning and memory) of its biological counterpart. mdpi.com
A variety of materials are being explored for creating artificial synapses, including organic polymers, which offer advantages like low-cost fabrication and mechanical flexibility. mdpi.com Conductive polymers based on carbazole, such as the well-known poly(N-vinylcarbazole) (PVK), have a long history of use in organic electronics due to their photo- and electroactive properties. nih.gov In principle, polymers derived from functionalized carbazoles like this compound could be investigated for these applications, as their electrical properties can be tuned. However, the direct application or detailed study of this compound or its specific polymers in the context of artificial synapses and neuromorphic computing is not yet a prominent area in the existing scientific literature. The field is currently dominated by other material systems such as memristive metal oxides and other organic redox systems. mdpi.com
Q & A
Q. Basic Research Focus
- Storage : Keep in amber glass vials at –20°C under inert gas (N or Ar) to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. For spills, neutralize with sand and dispose via hazardous waste protocols .
How do steric effects of methyl substituents influence supramolecular packing in this compound crystals?
Advanced Research Focus
X-ray crystallography reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
